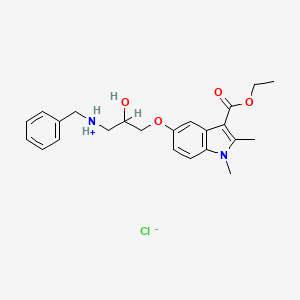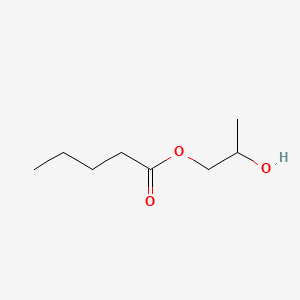
2-Hydroxypropyl valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl valerate is an organic compound with the molecular formula C8H16O3 It is a derivative of valeric acid and is characterized by the presence of a hydroxypropyl group attached to the valerate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl valerate can be synthesized through the esterification of valeric acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction. The product is then purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypropyl valerate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxopropyl valerate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-hydroxypropyl valeric alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: 2-Oxopropyl valerate
Reduction: 2-Hydroxypropyl valeric alcohol
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl valerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of plasticizers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 2-hydroxypropyl valerate depends on its specific application. In drug delivery systems, it acts as a prodrug, releasing the active compound upon hydrolysis. The hydroxypropyl group enhances the solubility and bioavailability of the drug, facilitating its absorption and distribution in the body. The ester bond is hydrolyzed by esterases, releasing the active drug and valeric acid.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropyl valerate can be compared with other similar compounds, such as:
2-Hydroxypropyl acetate: Similar in structure but with an acetate group instead of a valerate group. It has different solubility and reactivity properties.
2-Hydroxypropyl butyrate: Contains a butyrate group instead of a valerate group. It has a shorter carbon chain, affecting its physical and chemical properties.
2-Hydroxypropyl benzoate: Contains a benzoate group, which introduces aromaticity and affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
59569-67-4 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-hydroxypropyl pentanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-8(10)11-6-7(2)9/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
NEEPKCJTYSMSQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



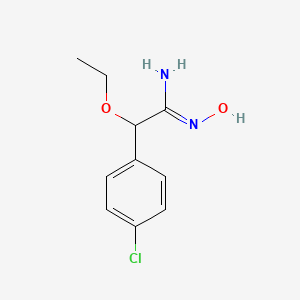

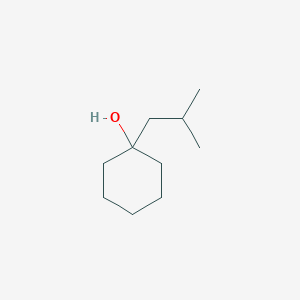

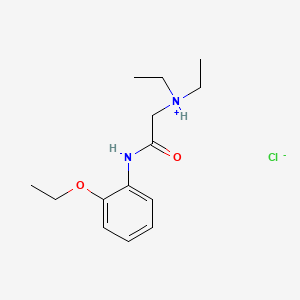



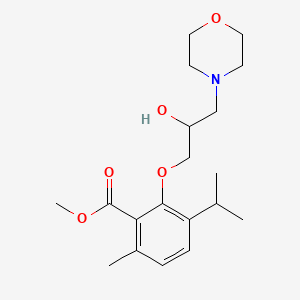
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
